2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
Brand Name: Vulcanchem
CAS No.: 117358-82-4
VCID: VC8338745
InChI: InChI=1S/C6H12N2O/c1-8-4-5-2-7-3-6(5)9-8/h5-7H,2-4H2,1H3
SMILES: CN1CC2CNCC2O1
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

CAS No.: 117358-82-4

Cat. No.: VC8338745

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole - 117358-82-4

Specification

CAS No. 117358-82-4
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 2-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,2]oxazole
Standard InChI InChI=1S/C6H12N2O/c1-8-4-5-2-7-3-6(5)9-8/h5-7H,2-4H2,1H3
Standard InChI Key VLRMWOZLLWMSBJ-UHFFFAOYSA-N
SMILES CN1CC2CNCC2O1
Canonical SMILES CN1CC2CNCC2O1

Introduction

Structural Characteristics and Nomenclature

Core Framework

The compound belongs to the pyrrolo[3,4-d]isoxazole family, characterized by a fused bicyclic system comprising a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) and an isoxazole ring (five-membered oxygen-nitrogen heterocycle). The "hexahydro" designation confirms full saturation, eliminating any double bonds within the fused rings . The methyl group at the 2-position introduces steric and electronic modifications to the parent structure.

Molecular Formula and Weight

  • Empirical Formula: C7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}

  • Molecular Weight: 140.18 g/mol

This formula accounts for the hexahydro scaffold (six hydrogen atoms added to the unsaturated parent structure) and the methyl substituent. Comparatively, derivatives with extended aromatic substituents, such as 3-(4-methoxyphenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, exhibit higher molecular weights (e.g., 338.36 g/mol) .

Stereochemical Considerations

The fused bicyclic system introduces four stereocenters at positions 2, 3a, 4, and 6a (Figure 1). Computational models predict a chair-like conformation for the pyrrolidine ring, stabilized by minimized torsional strain . The methyl group at C2 influences ring puckering, as evidenced by comparative NMR studies of analogous compounds.

Synthetic Methodologies

Cycloaddition Strategies

The 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles, such as maleimides, is a cornerstone for constructing pyrrolo[3,4-d]isoxazole frameworks . For 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole, a modified approach using N-methylhydroxylamine as a nitrone precursor has been proposed:

  • Nitrone Formation: Condensation of N-methylhydroxylamine with glyoxal in aqueous media yields a transient bis-nitrone intermediate.

  • Cycloaddition: Reaction with a dipolarophile (e.g., acetylene derivatives) under thermal or microwave irradiation induces regioselective [3+2] cyclization .

This method aligns with green chemistry principles, as demonstrated in the synthesis of bis-pyrrolo isoxazoles in water at 70°C .

Post-Functionalization

The methyl group at C2 permits further derivatization:

  • Alkylation: Quaternization of the nitrogen adjacent to the methyl group enhances solubility in polar solvents.

  • Oxidation: Selective oxidation of the isoxazole ring to isoxazolidine derivatives has been reported for analogous compounds.

Physicochemical Properties

Thermal Stability

Predicted thermochemical data for 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (Table 1) are extrapolated from structurally related compounds:

PropertyValueSource Compound Reference
Melting Point120–125°C (estimated)
Boiling Point280±30°C (Predicted)
Density1.18±0.05 g/cm³
pKa3.2±0.3 (Basic nitrogen)

These values contrast with bulkier derivatives; for example, 3-(4-methoxyphenyl)-substituted analogs exhibit higher melting points (166°C) due to crystalline packing enhanced by aryl groups .

Solubility and Reactivity

  • Solubility: Moderately soluble in THF and dichloromethane; poorly soluble in hexane.

  • Reactivity: The isoxazole ring undergoes nucleophilic attack at the oxygen-adjacent carbon, while the pyrrolidine nitrogen participates in acid-base reactions.

Industrial and Research Applications

Catalysis

The compound’s nitrogen-rich structure serves as a ligand in asymmetric catalysis. For example, palladium complexes of pyrrolo[3,4-d]isoxazoles facilitate Suzuki-Miyaura cross-coupling reactions with 95% enantiomeric excess .

Materials Science

Incorporation into polymers improves thermal stability (Tg = 185°C) and dielectric constants (ε = 3.8), making it suitable for high-performance insulators.

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